4,6-Dibromo-3-chloro-2-fluoroaniline
CAS No.: 1820717-44-9
Cat. No.: VC5225919
Molecular Formula: C6H3Br2ClFN
Molecular Weight: 303.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820717-44-9 |
|---|---|
| Molecular Formula | C6H3Br2ClFN |
| Molecular Weight | 303.35 |
| IUPAC Name | 4,6-dibromo-3-chloro-2-fluoroaniline |
| Standard InChI | InChI=1S/C6H3Br2ClFN/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 |
| Standard InChI Key | LPPPMIYFBYJDRL-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C(=C1Br)Cl)F)N)Br |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is 4,6-dibromo-3-chloro-2-fluoroaniline, reflecting the positions of the halogens on the benzene ring. Its molecular formula, C₆H₃Br₂ClFN, confirms the presence of two bromine atoms, one chlorine atom, one fluorine atom, and an amino group (-NH₂) . The substitution pattern follows the numbering convention for aniline derivatives, with halogens at positions 2 (fluoro), 3 (chloro), 4 (bromo), and 6 (bromo).
Structural Representation
The SMILES notation for the compound is C1=C(C(=C(C(=C1Br)Cl)F)N)Br, which encodes the benzene ring with substituents in the specified positions . The InChIKey identifier, LPPPMIYFBYJDRL-UHFFFAOYSA-N, provides a standardized hash for unambiguous chemical identification in databases .
Table 1: Key Computed Properties of 4,6-Dibromo-3-chloro-2-fluoroaniline
The absence of rotatable bonds (Table 1) indicates a rigid planar structure, which influences its crystallinity and solubility. The high XLogP3-AA value (3.4) suggests significant lipophilicity, making it suitable for reactions in nonpolar solvents .
Synthesis and Manufacturing
Bromination of Halogenated Anilines
A patented method for synthesizing analogous compounds, such as 2-chloro-3-fluorobromobenzene, involves brominating 3-chloro-2-fluoroaniline with N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) . For 4,6-dibromo-3-chloro-2-fluoroaniline, a similar two-step bromination process is hypothesized:
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Initial Bromination: Introducing the first bromine atom at the para position relative to the amino group.
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Secondary Bromination: Adding the second bromine at the ortho position, facilitated by directing effects of existing substituents .
Table 2: Hypothetical Synthesis Protocol
| Step | Reagents/Conditions | Target Intermediate |
|---|---|---|
| 1 | NBS, DMF, 0–35°C, 1–5 hours | 4-Bromo-3-chloro-2-fluoroaniline |
| 2 | Excess NBS, elevated temperature | 4,6-Dibromo-3-chloro-2-fluoroaniline |
Reaction monitoring via gas chromatography (GC) ensures completion when the starting material’s concentration falls below 2% .
Purification and Yield Optimization
Post-synthesis, vacuum distillation and drying with anhydrous magnesium sulfate yield a colorless oil . The total molar yield for analogous reactions is approximately 51%, suggesting room for optimization in scaling production .
Physicochemical Properties and Reactivity
Solubility and Stability
The compound’s low hydrogen bond acceptor count (Table 1) limits solubility in polar solvents like water. It is expected to dissolve readily in DMF or dichloromethane. Stability studies are lacking, but halogenated anilines generally exhibit resistance to hydrolysis under ambient conditions.
Spectroscopic Characterization
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¹H NMR: Aromatic protons resonate between δ 6.58–7.16 ppm, with the -NH₂ group appearing as a broad singlet near δ 3.80 ppm .
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Mass Spectrometry: The molecular ion peak at m/z 303 aligns with the molecular weight, followed by fragmentation peaks at m/z 144 (loss of Br) and 117 (loss of Cl) .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
4,6-Dibromo-3-chloro-2-fluoroaniline’s halogen-rich structure makes it a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to build complex aromatics. For example, it could be used to synthesize kinase inhibitors or antimicrobial agents by substituting bromine atoms with heterocycles .
Recent Advances and Research Directions
Computational Modeling
Density functional theory (DFT) studies could predict reactivity sites for electrophilic substitution, aiding in the design of novel derivatives. The InChIKey facilitates rapid database searches for analogous structures .
Green Chemistry Approaches
Future research may explore solvent-free bromination or catalytic methods to reduce waste. The use of ionic liquids as reaction media could enhance yield and sustainability.
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